molecular formula C7H9NOS B13632920 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol

6-Methyl-2-(sulfanylmethyl)pyridin-3-ol

Cat. No.: B13632920
M. Wt: 155.22 g/mol
InChI Key: FGAPPZXWCXNUCZ-UHFFFAOYSA-N
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Description

6-Methyl-2-(sulfanylmethyl)pyridin-3-ol is a heterocyclic organic compound with the molecular formula C7H9NOS It is a derivative of pyridine, featuring a methyl group at the 6th position, a sulfanylmethyl group at the 2nd position, and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-3-pyridinol with a suitable thiolating agent, such as thiourea or hydrogen sulfide, under controlled conditions. The reaction typically requires a catalyst, such as a base or acid, to facilitate the formation of the sulfanylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(sulfanylmethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylmethyl group, yielding 6-methyl-3-pyridinol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 6-Methyl-3-pyridinol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-(sulfanylmethyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The sulfanylmethyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-pyridinol: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.

    2-(Sulfanylmethyl)pyridin-3-ol: Lacks the methyl group at the 6th position, which can influence its chemical properties and reactivity.

    6-Methyl-2-(methylthio)pyridin-3-ol: Contains a methylthio group instead of a sulfanylmethyl group, affecting its redox properties.

Uniqueness

6-Methyl-2-(sulfanylmethyl)pyridin-3-ol is unique due to the presence of both the methyl and sulfanylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

6-methyl-2-(sulfanylmethyl)pyridin-3-ol

InChI

InChI=1S/C7H9NOS/c1-5-2-3-7(9)6(4-10)8-5/h2-3,9-10H,4H2,1H3

InChI Key

FGAPPZXWCXNUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)O)CS

Origin of Product

United States

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